[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester
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Overview
Description
[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester is an organic compound with a complex structure that includes bromine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- [E]-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-Bromo-3,3,3-Trifluoropropene
Uniqueness
[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H15BrO4 |
---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
methyl 2-[3-(3-bromophenoxy)-5-methoxyphenyl]acetate |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-6-11(8-16(18)20-2)7-15(10-14)21-13-5-3-4-12(17)9-13/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
PUSUXOKIMVXKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)OC)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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